
N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide is an organic compound with the molecular formula C12H16N2O2S It is a sulfonamide derivative, characterized by the presence of a tert-butyl group, a cyano group, and a methyl group attached to the benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide typically involves the reaction of tert-butylamine with 2-cyano-N-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and mixing. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-2-cyano-N-methylbenzenesulfonamide
- tert-Butyl 2-cyano-2-methylhydrazinecarboxylate
- N-tert-Butyl-2-methylaniline
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules. The cyano group adds electrophilic character, enabling various chemical transformations.
Properties
CAS No. |
918812-51-8 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
N-tert-butyl-2-cyano-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)14(4)17(15,16)11-8-6-5-7-10(11)9-13/h5-8H,1-4H3 |
InChI Key |
MZTLDBCVPLCXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)S(=O)(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)
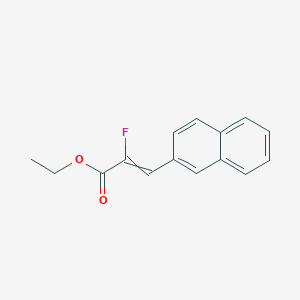
![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
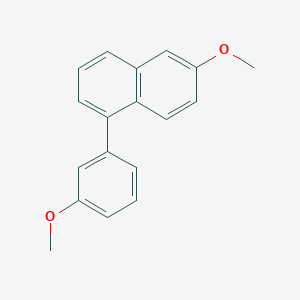
![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
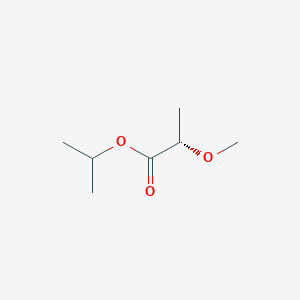
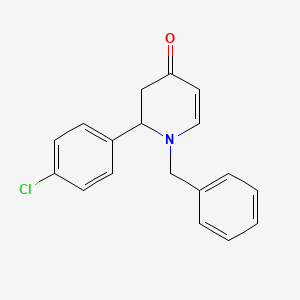
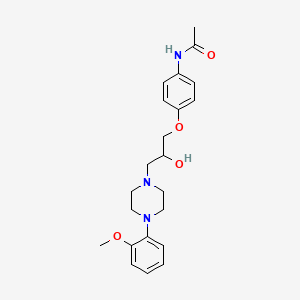
![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)


![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)

